N-(Tert-butyl)-3-chloropropanamide

Description

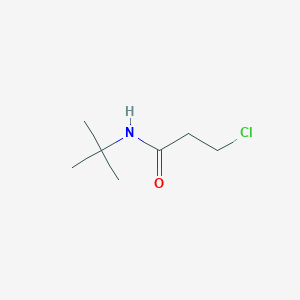

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-3-chloropropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO/c1-7(2,3)9-6(10)4-5-8/h4-5H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXIRPZPFZEMJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50324061 | |

| Record name | N-tert-butyl-3-chloropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100859-81-2 | |

| Record name | N-tert-butyl-3-chloropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(Tert-butyl)-3-chloropropanamide chemical properties

An In-Depth Technical Guide to N-(Tert-butyl)-3-chloropropanamide: Synthesis, Properties, and Applications

Abstract

This compound is a bifunctional organic compound of significant interest in synthetic chemistry. Featuring both a reactive alkyl chloride and a stable amide functional group, it serves as a versatile building block for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed, field-proven protocol for its synthesis, and an exploration of its applications, particularly as an intermediate in the development of pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in drug development who require a practical and in-depth understanding of this valuable synthetic intermediate.

Introduction and Significance

This compound, with CAS Number 100859-81-2, is a member of the halogenated amide family.[1][2][3] Its structure is characterized by a propanamide backbone with a chlorine atom at the 3-position and a bulky tert-butyl group attached to the amide nitrogen. This specific arrangement of functional groups makes it a valuable precursor in multi-step syntheses. The tert-butyl group provides steric hindrance that can influence reaction pathways and the physicochemical properties of downstream products, while the primary chloride offers a reactive site for nucleophilic substitution. Its utility is primarily seen in its role as an intermediate for creating larger, more complex molecules, making it a relevant compound in the fields of medicinal chemistry and materials science.[1][4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. This data has been aggregated from various authoritative sources to provide a reliable reference.[2][3]

| Property | Value | Source(s) |

| IUPAC Name | N-tert-butyl-3-chloropropanamide | [2] |

| Molecular Formula | C₇H₁₄ClNO | [1][2][3] |

| Molecular Weight | 163.65 g/mol | [2][3] |

| CAS Number | 100859-81-2 | [1][2][3] |

| Appearance | White to off-white crystalline solid/powder | [1] |

| Purity | Commercially available at >95% | |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, acetonitrile) | [1] |

| SMILES | CC(C)(C)NC(=O)CCCl | [2] |

| InChIKey | KZXIRPZPFZEMJA-UHFFFAOYSA-N | [2] |

| Topological Polar Surface Area | 29.1 Ų | [3] |

| LogP | 1.53 | [3] |

Synthesis and Mechanistic Considerations

The most direct and common method for synthesizing this compound is through the nucleophilic acyl substitution reaction between 3-chloropropionyl chloride and tert-butylamine.[5] This reaction is a standard procedure for amide bond formation.

General Reaction Scheme

The reaction involves the attack of the nucleophilic amine on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, forming a protonated amide intermediate. A base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. In many protocols, an excess of the amine starting material serves this purpose; alternatively, a non-nucleophilic base like triethylamine can be used.[6][7]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a standard, reliable method for the synthesis of this compound.

Materials:

-

3-Chloropropionyl chloride

-

Tert-butylamine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0°C in an ice bath. This is a critical step to control the exothermicity of the reaction upon addition of the acyl chloride.

-

Acyl Chloride Addition: Slowly add a solution of 3-chloropropionyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred amine solution via the dropping funnel over 30-60 minutes. Maintaining a slow addition rate prevents a rapid temperature increase and minimizes side reactions.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl to remove excess amine and triethylamine, followed by saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield this compound as a white solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Drug Development

The synthetic value of this compound lies in its dual reactivity. The amide group is generally stable under neutral and basic conditions, while the alkyl chloride is susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for selective modification at the chloro- C(3) position.

This compound serves as a key building block for introducing a -(CH₂)₂-C(=O)N-tBu moiety into a target molecule. This structural unit is found in various compounds explored during drug discovery. For instance, the propionamide scaffold is a common feature in pharmacologically active molecules.[5] The presence of a halogen, like chlorine, is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties.[4]

Potential applications include:

-

Linker Chemistry: The molecule can be used to link two different molecular fragments, where one fragment is introduced via substitution of the chloride and the other is part of the initial nucleophile.

-

Precursor to Heterocycles: The electrophilic carbon and the potential for modification at the amide nitrogen can be exploited to synthesize various heterocyclic systems.

-

Pharmaceutical Scaffolding: It is used as an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[1]

Safety, Handling, and Storage

As with any chemical reagent, this compound should be handled with appropriate safety precautions.

-

Hazards: The compound may cause skin and eye irritation.[1] Inhalation of dust should be avoided.

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.[8][9] Work should be conducted in a well-ventilated area or a chemical fume hood.[8]

-

Storage: Store in a cool, dry place away from direct sunlight and moisture.[1] Keep the container tightly sealed to prevent degradation.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[8]

Spectral Data

Full spectral characterization is essential for confirming the identity and purity of the synthesized compound. Public databases provide reference spectra for this compound.

-

Nuclear Magnetic Resonance (NMR): ¹³C NMR spectral data is available for reference.[2]

-

Mass Spectrometry (MS): GC-MS data has been recorded and is accessible.[2]

-

Infrared Spectroscopy (IR): Vapor phase IR spectra are available.[2]

Researchers are advised to consult these resources, such as the PubChem database, to compare with their experimentally obtained data.[2]

References

-

Symax Laboratories Private Limited. This compound (Cas No. 100859-81-2). [Link]

-

PubChem. N-tert-butyl-3-chloropropanamide. National Center for Biotechnology Information. [Link]

-

PubChem. N-tert-butyl-3-chloropropane-1-sulfonamide. National Center for Biotechnology Information. [Link]

-

Riley, J., et al. (2023). Continuous flow synthesis of bupropion hydrochloride. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. N-tert-butyl-3-chloropropane-1-sulfonamide as a Cornerstone in Chemical Manufacturing. [Link]

-

PubChem. 3-Chloropropanamide. National Center for Biotechnology Information. [Link]

-

NIST. Propanamide, N,N-dibutyl-3-chloro-. NIST Chemistry WebBook. [Link]

- Google Patents. Production of 3-chloropropionyl chloride.

-

Verstraete, B., et al. (2016). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. PubMed. [Link]

- Google Patents. Synthetic method of 3-chloropropionyl chloride.

-

Turbeville, S., et al. (2012). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. PMC - NIH. [Link]

-

Pathak, T. P., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

PubChem. Propanamide, N-butyl-3-chloro-. National Center for Biotechnology Information. [Link]

-

LookChem. Cas 94318-74-8,N-(TERT-BUTYL)-2-CHLOROPROPANAMIDE. [Link]

Sources

- 1. indiamart.com [indiamart.com]

- 2. N-tert-butyl-3-chloropropanamide | C7H14ClNO | CID 347117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Propanamide, N-butyl-3-chloro- (13108-03-7) for sale [vulcanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. biosynth.com [biosynth.com]

An In-Depth Technical Guide to N-(Tert-butyl)-3-chloropropanamide

CAS Number: 100859-81-2 | Molecular Formula: C₇H₁₄ClNO | Molecular Weight: 163.65 g/mol

Introduction: A Versatile Bifunctional Building Block

N-(Tert-butyl)-3-chloropropanamide is a halogenated amide that serves as a valuable intermediate in modern organic and medicinal chemistry. Its structure is characterized by a robust tert-butyl group, which imparts steric bulk and influences solubility, and a reactive primary alkyl chloride, which provides a key site for nucleophilic substitution. This dual functionality makes it an attractive building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical compounds and specialty chemicals. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its chemical properties, synthesis, reactivity, and analytical characterization.

Physicochemical Properties and Structural Data

This compound typically presents as a white or off-white crystalline powder. It demonstrates solubility in common organic solvents such as dichloromethane and acetonitrile. The tert-butyl group provides lipophilic character, while the amide and chloro functionalities contribute polarity.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 100859-81-2 | |

| Molecular Formula | C₇H₁₄ClNO | |

| Molecular Weight | 163.65 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Purity | Typically >95% | |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | |

| LogP | 1.53 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 1 | |

| Rotatable Bonds | 2 |

Synthesis and Reaction Mechanism

The synthesis of this compound is most effectively achieved through the nucleophilic acyl substitution of 3-chloropropionyl chloride with tert-butylamine. This reaction is a classic example of amidation.

Conceptual Synthesis Workflow

The overall synthetic strategy involves two main stages: the preparation of the acyl chloride precursor and the subsequent amidation.

Caption: Overall synthetic workflow for this compound.

Reaction Mechanism: Nucleophilic Acyl Substitution

The core of the synthesis is the reaction between the highly electrophilic carbonyl carbon of 3-chloropropionyl chloride and the nucleophilic lone pair of electrons on the nitrogen atom of tert-butylamine. The reaction proceeds via a tetrahedral intermediate. A non-nucleophilic base, such as triethylamine, is crucial to scavenge the hydrochloric acid byproduct, preventing the protonation of the tert-butylamine reactant and driving the reaction to completion.

Caption: Mechanism of this compound synthesis.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is analogous to the synthesis of similar N-substituted amides, such as Beclamide, from 3-chloropropionyl chloride. It should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

tert-Butylamine (1.0 equivalent)

-

3-Chloropropionyl chloride (1.0 equivalent)

-

Triethylamine (1.1 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butylamine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of Acyl Chloride: Slowly add a solution of 3-chloropropionyl chloride (1.0 eq.) in anhydrous dichloromethane to the stirred amine solution via the dropping funnel. Maintain the temperature at 0°C during the addition to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours).

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material (tert-butylamine) is consumed.

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl solution (to remove excess triethylamine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are expected analytical signatures for this compound.

| Technique | Expected Results |

| ¹H NMR | δ (ppm) in CDCl₃: - ~5.5-6.0 (broad singlet, 1H, N-H)- ~3.7 (triplet, 2H, -CH₂-Cl)- ~2.5 (triplet, 2H, -CO-CH₂-)- ~1.3 (singlet, 9H, -C(CH₃)₃) |

| ¹³C NMR | δ (ppm) in CDCl₃: - ~170 (-C=O)- ~51 (-C(CH₃)₃)- ~40 (-CH₂-Cl)- ~38 (-CO-CH₂-)- ~28 (-C(CH₃)₃) |

| FT-IR | ν (cm⁻¹): - ~3300 (N-H stretch)- ~2970 (C-H stretch, alkyl)- ~1640 (C=O stretch, Amide I)- ~1550 (N-H bend, Amide II)- ~700 (C-Cl stretch) |

| Mass Spec (EI) | m/z: - 163/165 [M]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotope pattern)- 148/150 [M-CH₃]⁺- 102 [M-C(CH₃)₃]⁺ or [M-57]⁺- 57 [C(CH₃)₃]⁺ (base peak) |

| Purity Analysis (GC-MS) | A single major peak in the gas chromatogram with a corresponding mass spectrum matching the expected fragmentation pattern. |

Applications in Drug Development and Organic Synthesis

This compound is a bifunctional intermediate, meaning its two reactive ends can be addressed in subsequent synthetic steps.

-

Nucleophilic Displacement of Chloride: The terminal chloride is susceptible to displacement by a wide range of nucleophiles (e.g., amines, thiols, azides, cyanides). This allows for the introduction of diverse functional groups, making it a key precursor for building β-substituted propionamide scaffolds. These scaffolds are prevalent in many biologically active molecules.

-

Amide Chemistry: While the amide bond is generally stable, it can be hydrolyzed under harsh conditions or potentially serve as a handle for further transformations in advanced synthetic routes.

Its structural relative, N-tert-butyl-3-chloropropane-1-sulfonamide, finds applications in pharmaceutical and agrochemical development, highlighting the utility of the 3-chloropropyl tert-butyl scaffold. The synthesis of the anticonvulsant drug Beclamide (N-benzyl-3-chloropropionamide) from 3-chloropropionyl chloride demonstrates a direct application of the core reactive moiety present in the title compound.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemical intermediates is paramount.

Hazard Classification:

-

GHS Pictograms: GHS06 (Toxic), GHS08 (Health Hazard)

-

Potential Hazards: Based on its structure and analogous compounds, it should be handled as a substance that may cause skin and eye irritation. Due to the GHS06 pictogram, it is considered toxic if swallowed, in contact with skin, or if inhaled. The GHS08 pictogram suggests it may be suspected of causing genetic defects.

Handling:

-

Use in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Keep away from direct sunlight and moisture to prevent degradation.

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations.

References

-

Symax Laboratories Private Limited. (n.d.). Reagent this compound (Cas No.100859-81-2). IndiaMART. Retrieved from [Link]

-

PubChem. (n.d.). N-tert-butyl-3-chloropropanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-tert-butyl-3-chloropropane-1-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

- Movsisyan, M., Heugebaert, T. S. A., Roman, B. I., Dams, R., Van Campenhout, R., Conradi, M., & Stevens, C. V. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and

N-(Tert-butyl)-3-chloropropanamide: A Technical Guide for Researchers in Drug Development

Introduction

N-(tert-butyl)-3-chloropropanamide is a bifunctional organic compound that serves as a crucial building block in modern synthetic chemistry. As a member of the N-substituted amide family, its structure is characterized by a reactive 3-chloropropyl chain and a sterically significant tert-butyl group attached to the amide nitrogen. This unique combination of features makes it a valuable intermediate, particularly in the synthesis of novel pharmaceutical compounds and complex organic molecules.[1] The presence of a terminal chlorine atom provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of diverse functional groups, while the tert-butyl moiety can impart specific conformational constraints or enhance metabolic stability in target molecules. This guide provides an in-depth analysis of its physicochemical properties, a validated synthesis protocol, and an exploration of its applications for professionals in drug discovery and chemical research.

Physicochemical Properties and Identifiers

Accurate characterization is the foundation of all subsequent experimental work. The key properties and identifiers for this compound have been consolidated from multiple authoritative databases and commercial suppliers to ensure reliability.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄ClNO | [2][3] |

| Molecular Weight | 163.64 g/mol | [3] |

| CAS Number | 100859-81-2 | [2][3] |

| IUPAC Name | This compound | [3] |

| Appearance | White to off-white solid or crystalline powder | [1] |

| Canonical SMILES | CC(C)(C)NC(=O)CCCl | [2][3] |

| InChI Key | KZXIRPZPFZEMJA-UHFFFAOYSA-N | [3] |

| Typical Purity | ≥95% | [2] |

| Storage Conditions | Store at room temperature in a cool, dry place | [1] |

Synthesis and Purification

The most direct and widely employed method for synthesizing this compound is through the nucleophilic acyl substitution reaction between a suitable amine and an acyl chloride.

Synthetic Pathway: Nucleophilic Acyl Substitution

The synthesis proceeds via the reaction of 3-chloropropanoyl chloride with tert-butylamine.[4] The mechanism is initiated by the attack of the nucleophilic lone pair of electrons on the tert-butylamine's nitrogen atom onto the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. This forms a tetrahedral intermediate which subsequently collapses, expelling a chloride ion and forming the stable amide bond. A non-nucleophilic base, such as triethylamine, is crucial in this process. It acts as an acid scavenger, neutralizing the hydrogen chloride (HCl) byproduct generated during the reaction, thereby preventing the protonation and deactivation of the starting amine.[5]

Caption: Reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol (Batch Synthesis)

This protocol describes a standard laboratory-scale synthesis, adapted from general procedures for N-acylation.[5] The self-validating nature of this protocol is ensured by the inclusion of an in-process check via Thin-Layer Chromatography (TLC).

Materials:

-

tert-Butylamine (1.0 equivalent)

-

3-Chloropropanoyl chloride (1.05 equivalents)

-

Triethylamine (1.1 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

TLC plates (silica gel 60 F₂₅₄)

-

Mobile phase for TLC (e.g., 30% Ethyl Acetate in Hexane, requires optimization)

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve tert-butylamine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane. Place the flask in an ice bath and stir for 15 minutes to cool the solution to 0°C.

-

Acyl Chloride Addition: Slowly add 3-chloropropanoyl chloride (1.05 eq.), dissolved in a small amount of anhydrous DCM, to the stirred amine solution via a dropping funnel over 30-45 minutes. Maintain the temperature at 0°C during the addition to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 2-4 hours.

-

Monitoring: Monitor the reaction's progress by TLC. Spot the initial amine solution, the acyl chloride, and the reaction mixture on a TLC plate. The disappearance of the starting amine spot and the appearance of a new, higher-Rf product spot indicates reaction completion.

-

Aqueous Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl to remove excess triethylamine and unreacted tert-butylamine, followed by saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine to remove residual water-soluble components.

-

Drying and Solvent Removal: Dry the separated organic layer over anhydrous MgSO₄, filter the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure this compound.

Caption: A generalized workflow for the synthesis and purification of the title compound.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a suite of standard analytical techniques is recommended. Spectroscopic data for this compound is available in public repositories for comparison.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic peaks for the tert-butyl protons (a singlet integrating to 9H), and two methylene groups (triplets integrating to 2H each), along with an amide proton (a broad singlet). ¹³C NMR will confirm the presence of seven distinct carbon environments.

-

Mass Spectrometry (MS): GC-MS analysis will show a molecular ion peak corresponding to the compound's molecular weight, and the isotopic pattern of the chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) will be evident.[3]

-

Infrared (IR) Spectroscopy: An IR spectrum will display characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹) and the amide C=O stretch (around 1640 cm⁻¹).

Applications in Synthetic Chemistry and Drug Discovery

The utility of this compound in research and development stems from its identity as a versatile synthetic intermediate.

-

Versatile Building Block: The terminal chloro group is a competent leaving group, making the propyl chain susceptible to nucleophilic substitution. This allows for the straightforward introduction of various moieties such as azides, amines, thiols, and cyanides, creating a diverse library of derivative compounds from a single, common intermediate.

-

Role in Medicinal Chemistry: Organochlorine compounds are prevalent in pharmaceuticals, with over 250 chlorine-containing drugs approved by the FDA.[6] The chlorine atom can modulate a molecule's lipophilicity, membrane permeability, and metabolic stability. Intermediates like this compound are therefore highly valuable for generating lead compounds in drug discovery programs.

-

Influence of the Tert-butyl Group: The sterically demanding tert-butyl group is a common motif in pharmacologically active molecules.[7] It can serve as a lipophilic anchor, improve oral bioavailability by preventing enzymatic degradation of the adjacent amide bond, or enforce a specific molecular conformation required for binding to a biological target.

Safety and Handling

As a reactive chemical intermediate, proper handling of this compound is essential to ensure laboratory safety.

-

Hazard Identification: The compound is classified with GHS pictograms GHS06 (Toxic) and GHS08 (Health Hazard).[2] It may cause skin and eye irritation upon direct contact.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves, when handling this compound.[8][9]

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[8]

-

Storage and Disposal: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a compound defined by its molecular weight; it is a strategically designed synthetic building block of significant value to the scientific community. Its straightforward synthesis, combined with the dual functionality of a reactive chloro group and a sterically influential tert-butyl moiety, makes it a powerful tool for constructing complex molecular architectures. For researchers in drug development and organic synthesis, a thorough understanding of its properties, synthesis, and safe handling is paramount to unlocking its full potential in the creation of next-generation chemical entities.

References

-

This compound (Cas No.100859-81-2) . Symax Laboratories Private Limited. [Link]

-

N-tert-butyl-3-chloropropanamide | C7H14ClNO | CID 347117 . PubChem, National Center for Biotechnology Information. [Link]

-

N-tert-butyl-3-chloropropane-1-sulfonamide | C7H16ClNO2S | CID 11701296 . PubChem, National Center for Biotechnology Information. [Link]

-

Nucleophilic substitution of 3 with tert-butylamine . ResearchGate. [Link]

-

Propanamide, N-butyl-3-chloro- | C7H14ClNO | CID 4196329 . PubChem, National Center for Biotechnology Information. [Link]

-

Unlocking Potential: N-tert-butyl-3-chloropropane-1-sulfonamide as a Cornerstone in Chemical Manufacturing . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Production of 3-chloropropionyl chloride.

-

Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation . PubMed, National Center for Biotechnology Information. [Link]

- Synthetic method of 3-chloropropionyl chloride.

-

Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as internal standard . Czech J. Food Sci. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed, National Center for Biotechnology Information. [Link]

-

Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease . PMC, National Institutes of Health. [Link]

Sources

- 1. m.indiamart.com [m.indiamart.com]

- 2. chemscene.com [chemscene.com]

- 3. N-tert-butyl-3-chloropropanamide | C7H14ClNO | CID 347117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Propanamide, N-butyl-3-chloro- (13108-03-7) for sale [vulcanchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. biosynth.com [biosynth.com]

An In-depth Technical Guide to N-(tert-butyl)-3-chloropropanamide: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of N-(tert-butyl)-3-chloropropanamide, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document covers the compound's structural formula, physicochemical properties, a detailed synthesis protocol, and its significant applications, grounded in authoritative scientific principles.

Introduction and Core Compound Profile

This compound is a valuable building block in organic chemistry, particularly in the synthesis of pharmaceutical compounds.[1] Its structure incorporates a reactive chloro-substituent and a sterically hindering tert-butyl group, which together offer unique reactivity and selectivity in various chemical transformations. The primary utility of this compound lies in its role as a precursor for introducing a β-amino acid moiety, a common structural motif in biologically active molecules.

Structural Formula and Physicochemical Properties

The structural integrity of a chemical compound is fundamental to its reactivity and function. The molecular formula of this compound is C₇H₁₄ClNO.[2]

Molecular Structure:

Caption: Chemical structure of this compound.

A summary of its key physicochemical properties is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 163.65 g/mol | [2] |

| Molecular Formula | C₇H₁₄ClNO | [2] |

| Appearance | White or off-white crystalline powder | [1] |

| Purity | ≥95% | |

| Physical Form | Solid | |

| IUPAC Name | N-tert-butyl-3-chloropropanamide | [3] |

| SMILES | CC(C)(C)NC(=O)CCCl | [3] |

| CAS Number | 100859-81-2 | [2] |

Synthesis Protocol: N-Acylation of tert-Butylamine

The most direct and common method for the synthesis of this compound is the N-acylation of tert-butylamine with 3-chloropropionyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol:

This protocol is a self-validating system, where the reaction progress can be monitored by Thin-Layer Chromatography (TLC), and the final product is purified to meet the required standards for subsequent applications.

Materials:

-

tert-Butylamine

-

3-Chloropropionyl chloride[4]

-

Triethylamine (or another suitable non-nucleophilic base)[4]

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tert-butylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath. The use of a low temperature is crucial to control the exothermicity of the reaction and minimize side-product formation.

-

Slowly add a solution of 3-chloropropionyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred amine solution. The slow addition rate is critical to maintain temperature control.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using TLC until the starting material is consumed.

-

Quench the reaction by adding water.

-

Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of an anhydrous solvent is necessary because 3-chloropropionyl chloride is highly reactive towards water, which would lead to the formation of 3-chloropropionic acid and reduce the yield of the desired amide.

-

Base: Triethylamine acts as a scavenger for the hydrochloric acid produced during the reaction. This is essential as the HCl would otherwise protonate the unreacted tert-butylamine, rendering it non-nucleophilic and halting the reaction.

-

Aqueous Work-up: The series of washes in the work-up procedure is designed to remove unreacted starting materials, the triethylamine hydrochloride salt, and other water-soluble impurities.

Applications in Research and Drug Development

This compound is a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] The presence of the chloro group allows for subsequent nucleophilic substitution reactions, enabling the introduction of various functional groups.[4]

One of the key applications is in the synthesis of β-amino acid derivatives. These are important components of many biologically active compounds, including some antivirals and enzyme inhibitors. The tert-butyl group can also serve as a protecting group or a key pharmacophoric feature in the final drug molecule.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It may cause skin and eye irritation.[1] It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store the compound in a cool, dry place away from direct sunlight and moisture.[1] For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[5]

Conclusion

This compound is a chemical intermediate of significant value in organic synthesis, particularly for the pharmaceutical industry. Its well-defined structure and predictable reactivity make it a reliable building block for the creation of complex molecular architectures. The synthesis protocol provided in this guide is robust and scalable, and a thorough understanding of the underlying chemical principles ensures its successful implementation.

References

-

Symax Laboratories Private Limited. This compound (Cas No. 100859-81-2). Available at: [Link]

-

PubChem. N-tert-butyl-3-chloropropanamide. Available at: [Link]

-

PubChem. N-tert-butyl-3-chloropropane-1-sulfonamide. Available at: [Link]

-

ResearchGate. Nucleophilic substitution of 3 with tert-butylamine. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Potential: N-tert-butyl-3-chloropropane-1-sulfonamide as a Cornerstone in Chemical Manufacturing. Available at: [Link]

-

PubMed. Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Available at: [Link]

- Google Patents. JPH11199540A - Production of 3-chloropropionyl chloride.

- Google Patents. CN112409166A - Synthetic method of 3-chloropropionyl chloride.

-

National Institutes of Health. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Available at: [Link]

Sources

Navigating the Solubility Landscape of N-(Tert-butyl)-3-chloropropanamide: A Technical Guide for Drug Development Professionals

Abstract

N-(Tert-butyl)-3-chloropropanamide is a key building block in the synthesis of numerous pharmaceutical compounds. Its solubility in various organic solvents is a critical parameter that dictates reaction kinetics, purification efficiency, and ultimately, the viability of a synthetic route. This in-depth technical guide provides a comprehensive analysis of the factors governing the solubility of this compound, offers predictive insights into its behavior in different solvent classes, and presents a detailed, field-proven protocol for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize processes involving this versatile intermediate.

Understanding the Molecular Architecture: A Prelude to Solubility Prediction

The solubility of a compound is fundamentally dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a valuable guidepost in this context.[1] A thorough examination of the structure of this compound reveals a molecule with distinct polar and nonpolar regions, suggesting a nuanced solubility profile.

Key Structural Features:

-

Amide Group (-CONH-): This is the most polar region of the molecule. The carbonyl oxygen and the nitrogen-bound hydrogen are capable of acting as hydrogen bond acceptors and donors, respectively.[2][3][4] This functional group will strongly influence solubility in polar protic solvents.

-

Tert-butyl Group (-C(CH₃)₃): This bulky, nonpolar alkyl group contributes significantly to the molecule's lipophilicity. Its presence will enhance solubility in nonpolar solvents and hinder it in highly polar, aqueous environments.

-

Chloropropyl Chain (-CH₂CH₂Cl): The chloro-substituent introduces a dipole moment, adding to the overall polarity of the molecule. However, the hydrocarbon chain itself is nonpolar.

The topological polar surface area (TPSA) of this compound is calculated to be 29.1 Ų.[5][6] This value indicates a molecule of moderate polarity, suggesting that it will not be exclusively soluble in either highly polar or completely nonpolar solvents, but will likely exhibit favorable solubility in a range of solvents with intermediate polarity.

Predictive Solubility in Common Organic Solvents

Based on the structural analysis, we can predict the solubility of this compound in three main classes of organic solvents:

Polar Aprotic Solvents

-

Examples: Acetonitrile, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone.

-

Predicted Solubility: High. These solvents can engage in dipole-dipole interactions with the amide and chloro functionalities of this compound. While they cannot donate hydrogen bonds, their ability to accept them and their overall polarity should be sufficient to overcome the solute-solute interactions. Commercial suppliers often note its solubility in dichloromethane and acetonitrile.

Polar Protic Solvents

-

Examples: Methanol, Ethanol, Isopropanol.

-

Predicted Solubility: Moderate to High. These solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with the amide group.[2][7] However, the nonpolar tert-butyl group may slightly diminish the overall solubility compared to highly polar aprotic solvents. As the alkyl chain of the alcohol solvent increases (e.g., from methanol to butanol), the solubility of the amide is expected to increase due to the more favorable interaction with the nonpolar regions of the solute.

Nonpolar Solvents

-

Examples: Hexane, Toluene, Diethyl Ether.

-

Predicted Solubility: Low to Moderate. The nonpolar tert-butyl group and the hydrocarbon backbone will favor interaction with these solvents. However, the polar amide head will have limited interaction, likely leading to lower overall solubility. Diethyl ether, with its slight polarity, may show better results than purely aliphatic hydrocarbons like hexane.

This predictive framework provides a strong starting point for solvent selection. However, for critical process development, empirical determination of solubility is indispensable.

A Validated Protocol for Quantitative Solubility Determination

The following protocol describes the isothermal equilibrium method, a robust and reliable technique for determining the solubility of a solid compound in a liquid solvent. This method ensures that the system has reached equilibrium, providing an accurate measure of the saturation solubility at a given temperature.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Experimental Workflow Diagram

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed, clean vial.

-

Weigh the vial containing the filtered solution to determine the mass of the solution.

-

-

Analysis:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC or GC) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

The solubility (S) can be calculated using the following formula: S ( g/100 mL) = (C × D × V) / (m_solution / ρ_solution) × 100 Where:

-

C = Concentration of the diluted sample (g/mL)

-

D = Dilution factor

-

V = Initial volume of the saturated solution taken for dilution (mL)

-

m_solution = Mass of the filtered saturated solution (g)

-

ρ_solution = Density of the saturated solution (can be approximated by the density of the pure solvent for dilute solutions)

-

-

Data Presentation and Interpretation

For ease of comparison and analysis, the experimentally determined solubility data should be compiled into a structured table. This allows for a clear overview of the compound's behavior in different solvents and facilitates informed decision-making in process development.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C (Exemplary)

| Solvent | Solvent Class | Polarity Index | Solubility ( g/100 mL) | Observations |

| Dichloromethane | Polar Aprotic | 3.1 | Record Experimental Value | Clear, colorless solution |

| Acetonitrile | Polar Aprotic | 5.8 | Record Experimental Value | Clear, colorless solution |

| Ethyl Acetate | Polar Aprotic | 4.4 | Record Experimental Value | Clear, colorless solution |

| Methanol | Polar Protic | 5.1 | Record Experimental Value | Clear, colorless solution |

| Ethanol | Polar Protic | 4.3 | Record Experimental Value | Clear, colorless solution |

| Toluene | Nonpolar | 2.4 | Record Experimental Value | Suspension, slow dissolution |

| Hexane | Nonpolar | 0.1 | Record Experimental Value | Insoluble |

Conclusion

The solubility of this compound is a multifaceted property governed by the interplay of its polar amide group and nonpolar alkyl and chloropropyl moieties. While predictive analysis based on molecular structure provides a valuable starting point, accurate and reliable data can only be obtained through rigorous experimental determination. The isothermal equilibrium method detailed in this guide offers a robust framework for generating such data. A thorough understanding of the solubility of this key intermediate will empower researchers and drug development professionals to optimize reaction conditions, streamline purification processes, and accelerate the development of novel therapeutics.

References

-

Butts, C. P., & Jones, C. D. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(14), 8785–8817. [Link]

- Avdeef, A. (2012).

- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355–366.

-

Fiveable. (n.d.). Amides | Organic Chemistry II Class Notes. Retrieved from [Link]

-

Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. Retrieved from [Link]

-

Science Ready. (n.d.). Amides. Retrieved from [Link]

-

Wikipedia. (2024, January 4). Amide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, October 30). 21.7: Properties of Amides. Retrieved from [Link]

-

PubChem. (n.d.). N-tert-butyl-3-chloropropanamide. Retrieved from [Link]

-

University of Toronto. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020, July 10). Solubility of Amides. Retrieved from [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Amide - Wikipedia [en.wikipedia.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. N-tert-butyl-3-chloropropanamide | C7H14ClNO | CID 347117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. fiveable.me [fiveable.me]

N-(Tert-butyl)-3-chloropropanamide: A Comprehensive Technical Guide

This guide provides a detailed overview of N-(tert-butyl)-3-chloropropanamide, a key chemical intermediate in pharmaceutical and organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available technical data on its physical and chemical properties, outlines a probable synthetic pathway, and addresses critical safety and handling protocols.

Introduction and Significance

This compound (CAS No. 100859-81-2) is a halogenated amide that serves as a versatile building block in the synthesis of more complex molecules.[1] Its structure, featuring a reactive chloro-functionalized propyl chain and a sterically hindering tert-butyl group on the amide nitrogen, makes it a valuable precursor for introducing specific pharmacophores in drug discovery programs. The tert-butyl group can impart desirable pharmacokinetic properties, such as increased metabolic stability or modulation of receptor binding, while the terminal chloride provides a reactive handle for nucleophilic substitution or other coupling reactions.

Physical State and Appearance

Under standard laboratory conditions, this compound presents as a white to off-white crystalline powder or solid.[1][2] The solid nature of this compound simplifies handling and weighing operations compared to volatile or viscous liquid reagents. The color consistency is a primary indicator of purity; significant deviation from a white or off-white appearance may suggest the presence of impurities, residual solvents, or degradation products. It is recommended to store the compound in a cool, dry place away from direct sunlight and moisture to maintain its integrity.[1]

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's properties is fundamental to its application in synthesis. While a definitive melting point is not consistently reported in publicly available literature, which may be due to variations in purity or crystalline form, other key properties have been documented.[1]

Physical and Chemical Properties

The key identifying and physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 100859-81-2 | [1][3] |

| Molecular Formula | C₇H₁₄ClNO | [1][2] |

| Molecular Weight | 163.65 g/mol | [3] |

| Appearance | White or off-white crystalline powder/solid | [1] |

| Melting Point | Not specified (varies with purity) | [1] |

| Solubility | Soluble in dichloromethane and acetonitrile | [1] |

| Purity (Typical) | >95% | [3] |

Spectroscopic Data Interpretation

-

¹H NMR: Resonances corresponding to the tert-butyl protons (a singlet, integrating to 9H), and two methylene groups of the propyl chain (likely triplets, each integrating to 2H), along with a broad singlet for the amide N-H proton.

-

¹³C NMR: Signals for the quaternary carbon and methyl carbons of the tert-butyl group, the two methylene carbons of the propyl chain (one of which would be shifted downfield due to the adjacent chlorine atom), and the carbonyl carbon of the amide.

-

FTIR: Characteristic absorption bands for the N-H stretch (around 3300-3500 cm⁻¹), C-H stretches (around 2850-3000 cm⁻¹), the amide I band (C=O stretch, typically strong, around 1640-1680 cm⁻¹), the amide II band (N-H bend, around 1520-1570 cm⁻¹), and a C-Cl stretch (typically in the fingerprint region, 600-800 cm⁻¹).

Synthesis Methodology and Workflow

The synthesis of this compound is most logically achieved through a standard nucleophilic acyl substitution reaction. This involves the acylation of tert-butylamine with 3-chloropropanoyl chloride.

Proposed Experimental Protocol

The following is a generalized, self-validating protocol based on established principles of amide synthesis. Optimization may be required based on laboratory conditions and desired scale.

-

Reaction Setup: To a stirred solution of tert-butylamine (1.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add a non-nucleophilic base such as triethylamine (1.2 equivalents). Cool the mixture to 0 °C in an ice bath.

-

Causality: The use of excess amine or an external base is crucial to neutralize the HCl byproduct of the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic. Dichloromethane is a common solvent as it is unreactive and easily removed. Cooling the reaction mitigates the exothermic nature of the acylation.

-

-

Acylation: Add 3-chloropropanoyl chloride (1.0 equivalent) dropwise to the cooled amine solution. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting reagent (3-chloropropanoyl chloride) is consumed.

-

Self-Validation: Comparing the reaction mixture to spots of the starting materials on the TLC plate provides clear evidence of reaction completion.

-

-

Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the pure this compound.

Synthesis Workflow Diagram

Caption: Logical framework for ensuring safe handling of the compound.

Conclusion

This compound is a solid, crystalline compound of significant utility in synthetic chemistry. Its physical properties make it a convenient reagent, while its chemical structure offers dual functionality for molecular elaboration. Although detailed, peer-reviewed characterization data such as a precise melting point and full spectroscopic assignments are not widely published, its identity can be readily confirmed using standard analytical techniques. The synthesis is straightforward, following established principles of amide bond formation. Due to its toxicity and potential mutagenicity, strict adherence to safety protocols is mandatory when handling this compound.

References

-

Symax Laboratories Private Limited. This compound (Cas No. 100859-81-2). [Link]

-

PubChem. N-tert-butyl-3-chloropropanamide. National Center for Biotechnology Information. [Link]

Sources

Introduction: The Strategic Utility of a Bifunctional Building Block

An In-Depth Technical Guide to N-(Tert-butyl)-3-chloropropanamide for Researchers and Drug Development Professionals

This compound (CAS No. 100859-81-2) is a deceptively simple, yet highly versatile bifunctional molecule that has carved a niche as a valuable building block in the landscape of modern organic synthesis and medicinal chemistry. Its structure, featuring a secondary amide capped with a sterically hindering tert-butyl group and a terminal primary alkyl chloride, offers a precise handle for sequential chemical modifications. The tert-butyl group provides steric bulk and lipophilicity, while the chloro-propyl arm serves as a classic electrophile for introducing a three-carbon spacer via nucleophilic substitution.

This guide, intended for researchers, synthetic chemists, and drug development professionals, provides a comprehensive overview of the commercial landscape for this reagent. Moving beyond a simple list of suppliers, we will delve into the critical aspects of quality assessment, typical synthetic applications, and the underlying chemical principles that drive its utility. As a senior application scientist, the emphasis here is on the practical causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving reproducible and reliable results in a research and development setting.

Chapter 1: Core Physicochemical Properties

A precise understanding of a reagent's physical and chemical properties is the foundation of its effective use. This compound is typically supplied as a stable, off-white to white crystalline solid. Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 100859-81-2 | [1][2] |

| Molecular Formula | C₇H₁₄ClNO | [1][2] |

| Molecular Weight | 163.65 g/mol | [1][2] |

| IUPAC Name | N-tert-butyl-3-chloropropanamide | |

| Appearance | White to off-white solid/crystalline powder | |

| Purity (Typical) | ≥95% | [2] |

| Solubility | Soluble in organic solvents (e.g., DCM, acetonitrile) | |

| Storage | Store in a cool, dry place; Sealed in dry, 2-8°C recommended | [2] |

Chapter 2: The Commercial Landscape: A Guide to Sourcing

The supply chain for this compound consists of a mix of primary manufacturers and third-party distributors. For research and early development, catalog suppliers offer convenience and small quantities. For process development and scale-up, engaging directly with a manufacturer can provide better control over specifications and cost.

Below is a comparative summary of prominent commercial suppliers. It is crucial for the end-user to verify current purity, availability, and lead times directly with the supplier, as these can fluctuate.

| Supplier | Business Type | Stated Purity | Noteworthy Information |

| Sigma-Aldrich (Merck) | Distributor/Manufacturer | ≥95% | Offers comprehensive documentation including Safety Data Sheets (SDS) and may provide Certificates of Analysis (CoA).[3] |

| ChemScene | Manufacturer/Supplier | ≥95% | Provides custom synthesis and commercial production services. Offers detailed shipping and hazardous material information.[2] |

| Symax Laboratories | Manufacturer | 99% | Hyderabad-based manufacturer, may be a primary source for other distributors. Offers various packaging sizes. |

| JHECHEM CO LTD | Manufacturer | Not explicitly stated | Chinese-based manufactory with a broad portfolio of building blocks and intermediates.[4] |

| HANGZHOU LEAP CHEM | Distributor | Not explicitly stated | A large supplier of fine chemicals, listing this compound among its extensive catalog. |

| ChemBridge (via Hit2Lead) | Manufacturer/Supplier | 95% | Specializes in screening compounds and building blocks for drug discovery. Provides pricing for various quantities.[5] |

Chapter 3: Quality Assurance for the End-User: A Self-Validating System

Trust in a starting material is paramount. While suppliers provide a Certificate of Analysis (CoA), it is incumbent upon the diligent researcher to perform incoming quality control (QC) to validate the identity and purity of the material. This ensures the integrity of all subsequent experimental data.

Interpreting the Certificate of Analysis (CoA)

A CoA is a snapshot of a specific batch's quality. Key parameters to scrutinize include:

-

Identity Confirmation: This is typically verified by ¹H NMR or IR spectroscopy. The data should be consistent with the known structure of the molecule.

-

Purity Assessment: Usually determined by HPLC or GC. A purity value of >95% is common for this type of reagent. Look for the number and percentage of any significant impurities.

-

Residual Solvents: If available, GC-Headspace data can identify residual solvents from the synthesis and purification, such as tert-butylamine or dichloromethane.

Experimental Protocol: Identity & Purity Verification by ¹H NMR

This protocol provides a definitive method for confirming the structural identity of this compound and assessing its purity against a known standard.

Materials:

-

This compound (sample)

-

Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

NMR tubes

-

NMR Spectrometer (300 MHz or higher)[6]

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.

-

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ with TMS.

-

Transfer the solution to an NMR tube.

-

Data Acquisition: Acquire a ¹H NMR spectrum according to standard instrument procedures.[6] Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Analysis:

-

Set the TMS peak to 0.00 ppm.

-

Integrate all peaks. The expected chemical shifts and integrations are:

-

~ 5.8-6.2 ppm (broad singlet, 1H): Amide N-H proton.

-

~ 3.75 ppm (triplet, 2H): -CH₂-Cl protons.

-

~ 2.55 ppm (triplet, 2H): -C(=O)-CH₂- protons.

-

~ 1.35 ppm (singlet, 9H): Tert-butyl -C(CH₃)₃ protons.

-

-

Confirm that the relative integrations match the 1:2:2:9 proton ratio.

-

Analyze for impurities, such as residual solvents or starting materials (e.g., tert-butylamine at ~1.1 ppm).

-

Experimental Protocol: Purity Verification by HPLC-UV

This protocol outlines a standard reverse-phase HPLC method to quantify the purity of the material.

Materials & Instrumentation:

-

This compound (sample)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3-5 µm particle size).[7][8]

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: Water with 0.1% TFA.

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

-

Sample Preparation: Prepare a stock solution by accurately weighing ~10 mg of the sample and dissolving it in 10 mL of a 1:1 mixture of Mobile Phase A and B to get a 1 mg/mL solution.

-

Chromatographic Conditions:

-

Column: C18 Reverse-Phase

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 5-10 µL

-

Detection: UV at 205 nm (for amide bond).[7]

-

Column Temperature: 30-40 °C

-

Gradient:

-

0-2 min: 25% B

-

2-12 min: 25% to 95% B

-

12-15 min: 95% B

-

15-16 min: 95% to 25% B

-

16-20 min: 25% B (re-equilibration)

-

-

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

Caption: Incoming Quality Control (QC) workflow for new reagents.

Chapter 4: Synthesis, Impurities, and Application

Commercial Synthesis Route and Potential Impurities

The most probable and economically viable commercial synthesis of this compound is the acylation of tert-butylamine with 3-chloropropanoyl chloride. This reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.

Caption: Likely commercial synthesis of the title compound.

Understanding this pathway allows a researcher to anticipate potential process-related impurities:

-

Unreacted Starting Materials: Residual tert-butylamine or 3-chloropropanoyl chloride (which may appear as 3-chloropropanoic acid after workup).

-

Over-alkylation/Side Products: While the bulky tert-butyl group minimizes this, side reactions are always possible.

-

Solvents and Reagents: Residual solvents (e.g., Dichloromethane) and base (e.g., Triethylamine).

Application Protocol: N-Alkylation of a Secondary Amine

This compound is an effective alkylating agent. The following protocol is a representative example of its use to alkylate a secondary amine, a common transformation in building more complex molecular scaffolds.[9][10]

Materials:

-

A secondary amine (e.g., Morpholine, 1.0 eq.)

-

This compound (1.1 eq.)

-

Potassium carbonate (K₂CO₃, 2.0 eq.), finely powdered

-

Potassium iodide (KI, 0.1 eq., catalytic)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask, magnetic stirrer, heating mantle

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the secondary amine, potassium carbonate, and potassium iodide.

-

Add anhydrous DMF to dissolve/suspend the reagents (target concentration of ~0.2-0.5 M).

-

Add this compound to the stirring suspension at room temperature.

-

Reaction Execution: Heat the reaction mixture to 60-80 °C. The catalytic KI facilitates the substitution by an in-situ Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 4-12 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with a suitable organic solvent (e.g., Ethyl Acetate, 3x).

-

Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting crude product by silica gel column chromatography to yield the pure N-alkylated product.

Caption: Representative N-alkylation reaction using the title reagent.

Chapter 5: Safety, Handling, and Storage

As with any chlorinated organic compound, proper safety protocols are non-negotiable. The information below is a synthesis of best practices and should be supplemented by a thorough review of the supplier-specific Safety Data Sheet (SDS).[11]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid exposed skin.

-

Respiratory Protection: Use in a well-ventilated fume hood. If handling large quantities or if dust is generated, a respirator may be necessary.

-

-

First Aid Measures:

-

Inhalation: Move to fresh air. Seek medical attention if breathing is difficult.

-

Skin Contact: Immediately remove contaminated clothing. Wash skin thoroughly with soap and water for at least 15 minutes.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust. Use non-sparking tools and ensure proper grounding of equipment.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Conclusion

This compound is more than just another entry in a chemical catalog; it is a reliable and versatile tool for synthetic innovation. For the research scientist and drug development professional, a successful outcome depends not only on the reaction scheme but also on the quality of the materials that fuel it. By sourcing from reputable suppliers, implementing a robust incoming QC process, and understanding the chemistry of its application and potential impurities, researchers can confidently leverage this building block to construct the complex molecules that drive discovery.

References

-

PubChem. N-tert-butyl-3-chloropropanamide Compound Summary. [Link]

-

PubChem. N-tert-butyl-3-chloropropane-1-sulfonamide Compound Summary. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Google Patents. Process for preparing bupropion hydrochloride. (2009). Pub. No.: US 2009/0012328 A1.

- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s) -2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)

-

PubChem. 3-Chloropropanamide Compound Summary. [Link]

-

Navickas, V., et al. (2021). Development and validation of the high- performance liquid chromatography method for estimating N-(n-butyl) thiophosphoric triamide in granular fertilisers. Chemija, 32(4). [Link]

-

Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495–9499. [Link]

-

Raczak-Gutman, S., & Jedrzejczak, M. (2010). VALIDATION OF AN ANALYTICAL PROCEDURE – CONTROL OF RESIDUAL SOLVENTS IN PHARMACEUTICAL SUBSTANCE. Herba Polonica, 56(2). [Link]

-

Liu, X., et al. (2012). HPLC evaluation on 3-n-butylphthalide distribution. Journal of Applied Pharmaceutical Science, 2(11), 063-066. [Link]

Sources

- 1. N-tert-butyl-3-chloropropanamide | C7H14ClNO | CID 347117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 100859-81-2 [sigmaaldrich.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Hit2Lead | this compound | CAS# 100859-81-2 | MFCD01353566 | BB-4027282 [hit2lead.com]

- 6. utsouthwestern.edu [utsouthwestern.edu]

- 7. lmaleidykla.lt [lmaleidykla.lt]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

N-(Tert-butyl)-3-chloropropanamide safety data sheet (SDS)

An In-Depth Technical Guide to the Safe Handling of N-(Tert-butyl)-3-chloropropanamide

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the safety considerations, handling protocols, and risk mitigation strategies for this compound (CAS No. 100859-81-2). Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer practical, field-tested insights into managing the risks associated with this valuable synthetic intermediate. Our focus is on the causality behind safety protocols, ensuring a self-validating system of safe laboratory practices.

Compound Profile and Significance

This compound is an organic compound frequently utilized as a building block in the synthesis of more complex molecules, particularly within pharmaceutical research.[1] Its structure, featuring a reactive chloro-substituent and an amide functional group, makes it a versatile intermediate. However, these same features necessitate a thorough understanding of its potential hazards. The presence of a chlorinated alkyl chain and an amide linkage requires careful handling to prevent unintended exposure and reactions.

Molecular Structure

Caption: A systematic workflow for risk assessment and control implementation.

Safe Handling, Storage, and Emergency Protocols

The practical application of safety data is reflected in the day-to-day procedures for handling, storing, and responding to incidents involving the chemical.

Experimental Protocols: Handling and Personal Protective Equipment (PPE)

Given the high potential for toxicity and irritation, all manipulations of this compound must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.

Step-by-Step Handling Procedure:

-

Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clear of clutter. Don the appropriate PPE: a lab coat, chemical safety goggles, and compatible chemical-resistant gloves (e.g., nitrile).

-

Weighing: If possible, weigh the solid compound within a ventilated balance enclosure or by using a "weighing by difference" method to minimize dust generation. If weighing directly on a balance in the hood, perform the action slowly and carefully.

-

Dissolution: Add solvents to the solid slowly to avoid splashing. The compound is reported to be soluble in organic solvents like dichloromethane and acetonitrile. [1]4. Reaction: All reactions should be conducted in closed or well-contained systems within the fume hood.

-

Post-Handling: After use, decontaminate the work surface thoroughly. Remove gloves using the proper technique and wash hands immediately and thoroughly with soap and water.

Storage Requirements

Proper storage is critical to maintaining the compound's integrity and preventing accidental exposure.

-